imidazo[4,5-e][1,3]diazepine-4,6,8-triamine
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Overview
Description
Compound “imidazo[4,5-e][1,3]diazepine-4,6,8-triamine” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “imidazo[4,5-e][1,3]diazepine-4,6,8-triamine” involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation through [specific reaction type].
Step 3: Final product obtained by [specific purification method].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: to handle the volume of reactants.
Continuous monitoring: of reaction parameters to maintain consistency.
Advanced purification techniques: to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “imidazo[4,5-e][1,3]diazepine-4,6,8-triamine” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [specific product], while reduction may yield [specific product].
Scientific Research Applications
Compound “imidazo[4,5-e][1,3]diazepine-4,6,8-triamine” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of compound “imidazo[4,5-e][1,3]diazepine-4,6,8-triamine” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target molecules: and altering their function.
Modulating specific pathways: to achieve the desired outcome.
Interacting with cellular components: to induce specific biological responses.
Comparison with Similar Compounds
Compound “imidazo[4,5-e][1,3]diazepine-4,6,8-triamine” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: Compound “this compound” differs in its [specific property] compared to [similar compound], making it unique in its [specific application].
This detailed article provides an overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
imidazo[4,5-e][1,3]diazepine-4,6,8-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-4-2-3(11-1-10-2)5(8)13-6(9)12-4/h1H,(H6,7,8,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAJGJXREQUCPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C(C2=N1)N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C(C2=N1)N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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